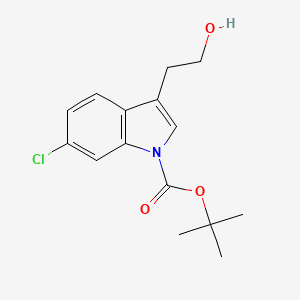![molecular formula C25H17N7 B13982385 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile](/img/structure/B13982385.png)
5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazoline core, a phenyl group, and a pyrimidine ring, making it a versatile molecule for various chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps :
Formation of the Quinazoline Core: The quinazoline core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
Attachment of the Pyridin-2-ylmethylamino Group: This step involves the reaction of the quinazoline intermediate with pyridin-2-ylmethylamine under basic conditions.
Formation of the Pyrimidine Ring:
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave irradiation to accelerate reaction rates and improve efficiency .
化学反应分析
Types of Reactions
5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .
科学研究应用
5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of potassium channel function, making it a candidate for the treatment of arrhythmias and other cardiovascular disorders.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile involves its interaction with potassium channels. The compound acts as an inhibitor of the ultrarapid delayed rectifier potassium current (IKur), which plays a crucial role in cardiac repolarization . By inhibiting this current, the compound can modulate action potentials in the atria, making it a potential therapeutic agent for the treatment of atrial fibrillation and other arrhythmias .
相似化合物的比较
Similar Compounds
5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine: A close analogue with similar potassium channel inhibitory properties.
Phosphoramidic Acid Prodrugs: These prodrugs are designed to improve the solubility and pharmacokinetic profile of the parent compound.
Uniqueness
5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile stands out due to its unique combination of a quinazoline core, phenyl group, and pyrimidine ring, which confer distinct chemical and biological properties. Its ability to selectively inhibit potassium channels with minimal off-target effects makes it a promising candidate for further research and development .
属性
分子式 |
C25H17N7 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC 名称 |
5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C25H17N7/c26-13-22-28-14-18(15-29-22)24-31-21-11-6-10-20(17-7-2-1-3-8-17)23(21)25(32-24)30-16-19-9-4-5-12-27-19/h1-12,14-15H,16H2,(H,30,31,32) |
InChI 键 |
HEDAUIXNFZMILW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CN=C(N=C5)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



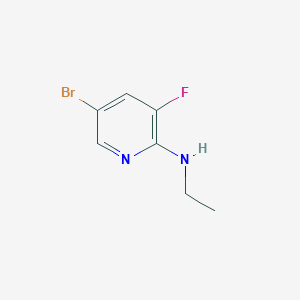
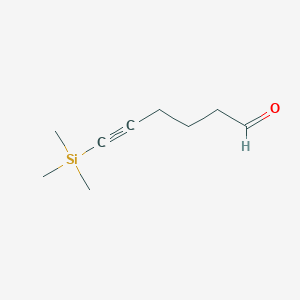

![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)


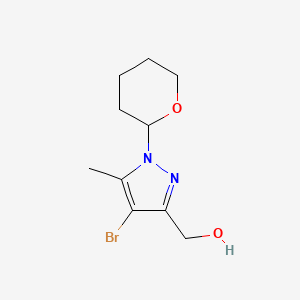
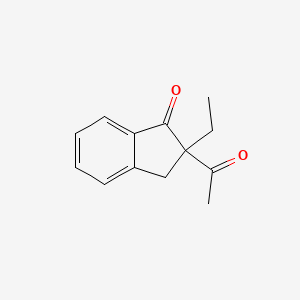
![Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)
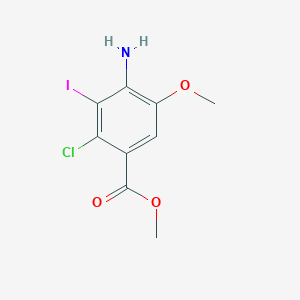
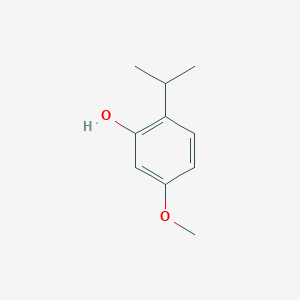
![7-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13982367.png)
